3-Bromo-5-(difluoromethyl)benzyl bromide
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Overview
Description
3-Bromo-5-(difluoromethyl)benzyl bromide: is an organic compound with the molecular formula C8H6Br2F2. It is a derivative of benzyl bromide, where the benzene ring is substituted with bromine and difluoromethyl groups. This compound is used in various chemical reactions and has applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(difluoromethyl)benzyl bromide typically involves the bromination of 3-(difluoromethyl)toluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-5-(difluoromethyl)benzyl bromide undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Coupling Reactions: Reagents include boronic acids, palladium catalysts, and bases like potassium carbonate. The reactions are conducted in solvents such as tetrahydrofuran (THF) or toluene under an inert atmosphere.
Major Products:
Nucleophilic Substitution: The major products are substituted benzyl derivatives, depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the benzyl bromide with boronic acids.
Scientific Research Applications
Chemistry: 3-Bromo-5-(difluoromethyl)benzyl bromide is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules. It serves as a precursor for the development of potential drug candidates with antifungal, antibacterial, and anticancer properties.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. It is also utilized in the synthesis of intermediates for dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(difluoromethyl)benzyl bromide involves its reactivity as an electrophile. The bromine atom attached to the benzyl group is highly reactive and can be readily displaced by nucleophiles. This reactivity is exploited in various chemical transformations to introduce functional groups into organic molecules. The difluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in drug design.
Comparison with Similar Compounds
3,5-Difluorobenzyl bromide: Similar structure but lacks the additional bromine atom on the benzene ring.
3-Bromo-5-(trifluoromethyl)benzyl bromide: Contains a trifluoromethyl group instead of a difluoromethyl group.
3,5-Bis(trifluoromethyl)benzyl bromide: Contains two trifluoromethyl groups on the benzene ring.
Uniqueness: 3-Bromo-5-(difluoromethyl)benzyl bromide is unique due to the presence of both bromine and difluoromethyl groups on the benzene ring. This combination imparts distinct reactivity and properties, making it a versatile intermediate in organic synthesis. The difluoromethyl group provides enhanced stability and lipophilicity, which are advantageous in drug development.
Properties
IUPAC Name |
1-bromo-3-(bromomethyl)-5-(difluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2F2/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3,8H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCULAYIHDSLFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)F)Br)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2F2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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